molecular formula C2H3N3O6S B14659332 (Methylsulfanyl)(trinitro)methane CAS No. 37771-51-0

(Methylsulfanyl)(trinitro)methane

Cat. No.: B14659332
CAS No.: 37771-51-0
M. Wt: 197.13 g/mol
InChI Key: SGUNTQZSQJVZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylsulfanyl)(trinitro)methane (C₄H₇N₃O₆S) is a nitroalkane derivative featuring a methylsulfanyl (-SCH₃) group and three nitro (-NO₂) groups attached to a central methane carbon.

Properties

CAS No.

37771-51-0

Molecular Formula

C2H3N3O6S

Molecular Weight

197.13 g/mol

IUPAC Name

methylsulfanyl(trinitro)methane

InChI

InChI=1S/C2H3N3O6S/c1-12-2(3(6)7,4(8)9)5(10)11/h1H3

InChI Key

SGUNTQZSQJVZLT-UHFFFAOYSA-N

Canonical SMILES

CSC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylsulfanyl)(trinitro)methane typically involves the nitration of methylsulfanyl methane. The process begins with the reaction of methylsulfanyl methane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfanyl)(trinitro)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(Methylsulfanyl)(trinitro)methane is used as a precursor in the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical transformations allows researchers to investigate various biological pathways.

Medicine

The compound’s derivatives are explored for their potential therapeutic properties. For example, amino derivatives of this compound are investigated for their antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in processes such as polymerization and material modification.

Mechanism of Action

The mechanism of action of (Methylsulfanyl)(trinitro)methane involves its ability to undergo specific chemical reactions that modify its structure and properties. The nitro groups can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution. These transformations enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.

Comparison with Similar Compounds

Fluoro(trinitro)methane (CFN₃O₆)

  • Structural Differences : Replaces the methylsulfanyl group with fluorine.
  • Synthesis : Generated during pyrolysis of Al/PDF composites with ammonium perchlorate (AP), as detected in decomposition products .
  • Properties : Higher electronegativity of fluorine compared to -SCH₃ may enhance oxidative stability but reduce nucleophilic reactivity.
  • Applications : Likely used in energetic formulations due to nitro groups, though fluorine substitution may alter combustion behavior .

Chloro-bis(methylsulfanyl)methane (C₃H₇ClS₂)

  • Structural Differences : Contains two methylsulfanyl groups and one chlorine atom attached to methane.
  • The compound exhibits moderate hydrophobicity (XLogP3 = 2.4) .
  • Applications : Primarily a synthetic intermediate; halogenated sulfides are often used in agrochemicals or pharmaceuticals .

Bis(methylsulfanyl)methane (C₃H₈S₂)

  • Structural Differences : Two methylsulfanyl groups without nitro substituents.
  • Properties: Volatile marker compound in Tuber magnatum truffles, detected via GC×GC−TOFMS. Exhibits low polarity and high volatility, contrasting with the nonvolatile, thermally labile nature of (methylsulfanyl)(trinitro)methane .
  • Applications : Used in food authentication to differentiate truffle species .

Tetranitromethane (C(NO₂)₄)

  • Structural Differences : Four nitro groups on methane, lacking sulfur.
  • Properties : High density (1.65 g/cm³) and oxidizer capability due to nitro groups. Used as a reference compound in chemical similarity analyses (Rényi’s divergence) .
  • Reactivity : More explosive than this compound due to additional nitro group, but lacks sulfur-driven thermal decomposition pathways .

Dimethyl Sulfone (C₂H₆O₂S)

  • Structural Differences : Sulfonyl (-SO₂) group replaces the sulfanyl (-S-) and nitro groups.
  • Properties : High thermal stability (up to 30°C in gas chromatography), used as a solvent and food additive. Contrasts with the energetic and reactive nature of this compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound C₄H₇N₃O₆S -SCH₃, -NO₂ 225.18 High density, thermal instability
Fluoro(trinitro)methane CFN₃O₆ -F, -NO₂ 191.03 Oxidative stability, pyrolysis product
Chloro-bis(methylsulfanyl)methane C₃H₇ClS₂ -SCH₃, -Cl 142.70 Halogen bonding potential
Tetranitromethane C(NO₂)₄ -NO₂ 196.04 Explosive oxidizer

Key Research Findings

Synthetic Pathways: Methylsulfanyl-containing nitro compounds are synthesized via nucleophilic substitution reactions, such as reacting methyl sulfanylethanoate with chlorinated nitrobenzenes in inert atmospheres .

Stability and Reactivity : Nitro groups dominate the reactivity of this compound, while sulfur atoms facilitate thermal decomposition pathways, contrasting with fluorine or chlorine analogs .

Analytical Differentiation : Bis(methylsulfanyl)methane’s volatility enables GC×GC−TOFMS detection, whereas nitro derivatives require specialized handling due to instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.